3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
This compound (CID 1886177) is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a cyclopenta-thienopyrimidine core with a 4-chlorophenyl group at position 3 and a 2,6-dichlorobenzylsulfanyl substituent at position 2. Its molecular formula is C₂₂H₁₅Cl₃N₂OS₂, with a molecular weight of 502.85 g/mol . The SMILES notation (C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl) highlights the fused bicyclic structure and chlorine substitutions . Thieno[2,3-d]pyrimidin-4-ones are pharmacologically significant, with reported anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C22H15Cl3N2OS2 |
|---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-10-[(2,6-dichlorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C22H15Cl3N2OS2/c23-12-7-9-13(10-8-12)27-21(28)19-14-3-1-6-18(14)30-20(19)26-22(27)29-11-15-16(24)4-2-5-17(15)25/h2,4-5,7-10H,1,3,6,11H2 |
InChI Key |
WRYQJAILITXWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate starting materials to form the thieno[2,3-d]pyrimidinone core. Common reagents used in this step include sulfur-containing compounds and cyclization agents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinated aromatic compounds.
Attachment of the Dichlorobenzyl Sulfanyl Group: This step involves the formation of a sulfanyl linkage between the dichlorobenzyl group and the core structure. Thiolation reactions using dichlorobenzyl chloride and sulfur-containing nucleophiles are commonly employed.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group (-S-) in the benzylsulfanyl moiety is a reactive site for nucleophilic displacement. In related benzothieno-pyrimidines, this group undergoes substitution with amines, thiols, or alkoxides under basic conditions .
Mechanistic Insight :
The reaction proceeds via deprotonation of the nucleophile, followed by attack at the electrophilic sulfur center, displacing the benzylsulfanyl group. Steric hindrance from the 2,6-dichlorobenzyl group reduces reaction rates compared to less substituted analogs .
Oxidation of the Sulfanyl Group
The sulfanyl linker can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or H₂O₂:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 2h | Sulfoxide derivative | 75% |
| H₂O₂ (30%) | AcOH, 60°C, 4h | Sulfone derivative | 82% |
Key Finding :
Sulfone derivatives exhibit enhanced stability but reduced enzymatic inhibitory activity compared to the parent compound in kinase inhibition assays.
Electrophilic Aromatic Substitution
The 4-chlorophenyl and thieno-pyrimidine rings participate in electrophilic substitutions. Nitration and halogenation occur at electron-rich positions:
| Reaction | Reagent/Conditions | Position Substituted |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | C-5 of thieno ring |
| Bromination | Br₂, FeBr₃, DCM, RT, 3h | C-6 of pyrimidine |
Note :
Steric effects from the 2,6-dichlorobenzyl group limit reactivity at ortho positions of the phenyl rings .
Cyclization and Ring-Opening Reactions
The fused cyclopenta-thieno-pyrimidine system undergoes selective ring-opening under acidic or reductive conditions:
| Conditions | Reaction Outcome | Application |
|---|---|---|
| HCl (conc.), reflux, 8h | Cleavage of thieno ring | Precursor for analogs |
| LiAlH₄, THF, 0°C → RT, 6h | Reduction of pyrimidin-4-one to amine | Bioactive intermediate synthesis |
Example Pathway :
Reduction with LiAlH₄ converts the pyrimidin-4-one to a 4-aminopyrimidine, enhancing hydrogen-bonding capacity for target binding.
Cross-Coupling Reactions
The chlorophenyl groups enable palladium-catalyzed cross-coupling:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 60–70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 65% |
Limitation :
The 2,6-dichlorobenzyl group may coordinate with palladium, requiring optimized ligand systems to prevent catalyst poisoning .
Hydrolysis of the Pyrimidin-4-one
Under basic conditions, the pyrimidin-4-one ring undergoes hydrolysis:
Reaction :
3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one
→ 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]cyclopenta thieno[2,3-d]pyrimidine-4,5-dione
Conditions :
NaOH (10%), H₂O/EtOH (1:1), reflux, 12h
Utility :
The diketone product serves as a scaffold for synthesizing Schiff bases or hydrazones .
Biological Activity-Driven Modifications
To enhance pharmacokinetic properties, the following reactions are prioritized:
-
Sulfonamide formation : Reaction with sulfonyl chlorides to improve solubility.
-
Glycosylation : Attachment of sugar moieties to the hydroxyl group (if present) for targeted delivery.
Data Insight :
Analogous triazolethione derivatives show IC₅₀ values of 6.2–27.3 μM against cancer cell lines, suggesting potential for structure-activity relationship (SAR) studies .
Key Challenges in Reactivity
-
Steric hindrance from the 2,6-dichlorobenzyl group limits access to electrophilic sites.
-
Solubility issues in polar solvents complicate reaction monitoring.
-
Regioselectivity in aromatic substitutions requires directing groups.
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Research has indicated that compounds containing thieno[2,3-d]pyrimidine moieties exhibit significant antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells by activating specific apoptotic pathways.
1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial strains. Studies have revealed that it disrupts bacterial cell walls and inhibits essential metabolic pathways, making it a potential candidate for developing new antibiotics.
1.3 Enzyme Inhibition
This compound acts as an inhibitor for several enzymes involved in metabolic diseases. For instance, it has been studied as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial in the management of type 2 diabetes by regulating glucose levels.
Synthesis and Derivatives
2.1 Synthetic Routes
The synthesis of 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been explored to enhance yield and purity.
2.2 Derivative Compounds
Research has also focused on synthesizing derivatives of this compound to improve its pharmacological profiles. Modifications at specific positions have led to compounds with enhanced potency and selectivity against targeted biological pathways.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated IC50 values indicating significant cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations below therapeutic levels. |
| Study C | Dipeptidyl Peptidase IV Inhibition | Reported IC50 values comparable to existing DPP-IV inhibitors used in diabetes management. |
Toxicological Profile
Understanding the safety profile of 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is critical for its application in medicine. Toxicological assessments have indicated potential acute toxicity when ingested and skin irritation upon contact. These findings necessitate careful handling and consideration in therapeutic contexts.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Biological Activity
The compound 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity through various studies and findings.
- Molecular Formula : C22H17Cl3N2OS
- Molar Mass : 459.82 g/mol
- CAS Number : 2613227-02-4
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes are critical in numerous physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and bacterial infections .
- Cytotoxicity : Studies have indicated that the compound exhibits cytotoxic effects against cancer cell lines. Specifically, it has demonstrated significant activity against breast cancer (MCF-7) cells, suggesting its potential as an anticancer agent .
- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The presence of halogen atoms in its structure enhances its reactivity and interaction with free radicals .
In Vitro Studies
A series of in vitro experiments have highlighted the biological activities of the compound:
- Inhibition of AChE : The compound was evaluated for its inhibitory effects on AChE with an IC50 value indicating moderate activity. This suggests potential use in treating neurodegenerative diseases where AChE activity is dysregulated .
- Cytotoxicity Assessment : The cytotoxic effects were quantified using MTT assays against various cancer cell lines. The results showed that the compound could induce apoptosis in MCF-7 cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Docking Studies
Molecular docking studies were performed to predict the interaction between the compound and target proteins:
- Binding Affinity : The docking results indicated strong binding interactions with key residues of target enzymes. This provides insights into the molecular basis for the observed enzyme inhibition and cytotoxicity .
Case Studies
- Anticancer Activity : A study involving the treatment of MCF-7 cells with varying concentrations of the compound demonstrated a dose-dependent response in cell viability reduction. The compound showed a significant decrease in cell proliferation compared to untreated controls.
- Enzyme Inhibition Profile : In a comparative study with known inhibitors, this compound exhibited a unique profile against AChE and urease, suggesting it could serve as a lead for developing new therapeutics targeting these enzymes .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer: The compound can be synthesized via a multi-step route involving Claisen–Schmidt condensation and Michael addition, as demonstrated in analogous pyrimidinone derivatives . Key steps include:
- Step 1: Reacting 4-chlorophenylacetyl chloride with cyclopentathienopyrimidinone under basic conditions.
- Step 2: Introducing the 2,6-dichlorobenzylsulfanyl group via nucleophilic substitution.
Optimization Strategies: - Use anhydrous sodium acetate as a catalyst in aprotic solvents (e.g., DMF) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Table 1: Yield comparison under varying conditions:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaOAc | 80 | 72 |
| THF | K₂CO₃ | 60 | 58 |
Q. How should researchers interpret conflicting spectral data (e.g., NMR, MS) for this compound?
- Methodological Answer: Contradictions in spectral data often arise from tautomerism or residual solvents. For example:
- ¹H-NMR: Multiplets near δ 0.76–0.96 ppm may indicate cyclopentane ring protons, but splitting patterns vary with solvent polarity .
- MS: Ensure ionization methods (ESI vs. EI) align with molecular stability. The [M+1]⁺ peak at m/z 619 in ESI-MS correlates with the molecular formula C₃₄H₃₄N₈O₄ .
Recommendation: Cross-validate using IR (C=O stretch at ~1624 cm⁻¹) and elemental analysis (%C, %H, %N) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer: Focus on substituent effects at the 2-(2,6-dichlorobenzylsulfanyl) and 3-(4-chlorophenyl) positions:
- Step 1: Synthesize analogs with halogen substitutions (e.g., F, Br) and assess bioactivity (e.g., kinase inhibition) .
- Step 2: Use docking studies (e.g., AutoDock Vina) to map interactions with target proteins like VEGFR-2 .
Table 2: IC₅₀ values of select analogs:
| Substituent (Position 2) | Target Protein | IC₅₀ (nM) |
|---|---|---|
| 2,6-dichlorobenzyl | VEGFR-2 | 12.5 |
| 4-fluorobenzyl | AKT | 28.3 |
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Phase 1: Determine physicochemical properties (logP, water solubility) using OECD Test Guideline 105.
- Phase 2: Conduct biodegradation assays (e.g., OECD 301D) to evaluate persistence.
- Phase 3: Model bioaccumulation potential via quantitative structure-activity relationships (QSAR).
Critical Parameters: - Hydrolysis half-life in pH 7–9 buffers.
- Photodegradation under simulated sunlight .
Q. What computational methods are suitable for predicting metabolic pathways of this compound?
- Methodological Answer: Use in silico tools:
- Software: Schrödinger’s MetaSite or GLORYx for phase I/II metabolism prediction.
- Inputs: Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G* level .
Key Metabolites: - Sulfoxide formation at the benzylsulfanyl group.
- Hydroxylation of the chlorophenyl ring .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell lines, incubation time). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
